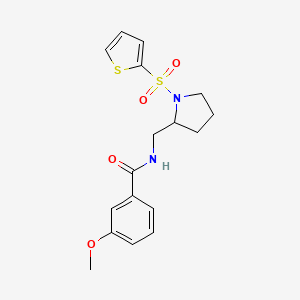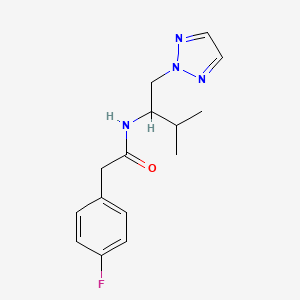
2-(4-fluorophenyl)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-fluorophenyl)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)acetamide, also known as Fub-amb, is a synthetic cannabinoid that has gained significant attention in recent years due to its potential use in scientific research. This compound has been shown to have a wide range of effects on the body, making it a valuable tool for studying the endocannabinoid system.
Scientific Research Applications
Novel Surfactant-Like Pyrene Derivatives
A study by Zhang et al. (2014) in "Colloids and Surfaces A: Physicochemical and Engineering Aspects" discusses the synthesis of novel surfactant-like pyrene derivatives containing a triazole unit. These derivatives demonstrate potential as multifunctional fluorescent probes for sensing polarity and certain lanthanide ions due to their solubility in aqueous phases (Zhang, Qin, Li, & Fang, 2014).
Biological and Cheminformatics Studies
Hassan et al. (2022) conducted a study on novel 1,2,4-triazole based compounds, including one closely related to the compound . These derivatives demonstrated inhibitory activity against mushroom tyrosinase, suggesting potential applications in the treatment of melanogenesis (Hassan et al., 2022).
Photoreactions of Flutamide
Watanabe, Fukuyoshi, and Oda (2015) investigated the photoreactions of Flutamide, a drug structurally related to the compound . This study, published in "Journal of Photochemistry and Photobiology A-chemistry," provides insights into the behavior of similar compounds under UV light, which could be relevant for developing light-sensitive drugs or chemicals (Watanabe, Fukuyoshi, & Oda, 2015).
Synthesis and Herbicidal Activity
Wu et al. (2011) explored the synthesis of N-(2-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxy)acetamides. These compounds showed herbicidal activities against dicotyledonous weeds, suggesting potential applications in agriculture (Wu et al., 2011).
Oxazolidinone Antibacterial Agents
Zurenko et al. (1996) discussed the in vitro activities of U-100592 and U-100766, novel oxazolidinone antibacterial agents, which are chemically similar to the compound . This study, published in "Antimicrobial Agents and Chemotherapy," highlights the potential of such compounds in treating a variety of bacterial infections (Zurenko et al., 1996).
properties
IUPAC Name |
2-(4-fluorophenyl)-N-[3-methyl-1-(triazol-2-yl)butan-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN4O/c1-11(2)14(10-20-17-7-8-18-20)19-15(21)9-12-3-5-13(16)6-4-12/h3-8,11,14H,9-10H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRZBPHMJLOIRSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1N=CC=N1)NC(=O)CC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

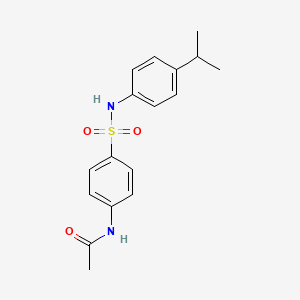
![N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-2-[(3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]acetamide](/img/structure/B2977794.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethylbenzenesulfonamide](/img/structure/B2977795.png)
![4-(4-bromobenzenesulfonyl)-1-[2-chloro-5-(trifluoromethyl)phenyl]-5-methyl-1H-1,2,3-triazole](/img/structure/B2977797.png)

![2-ethylsulfonyl-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2977801.png)

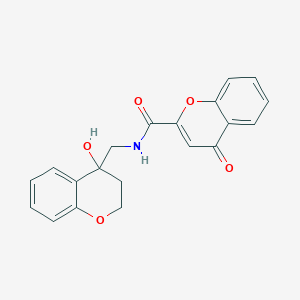


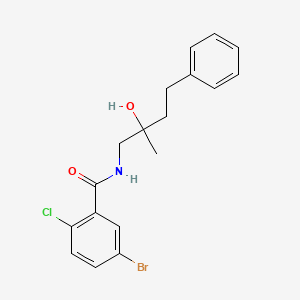
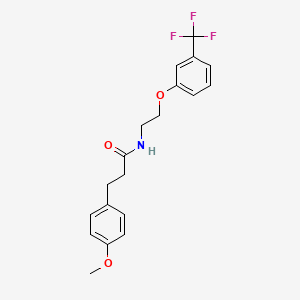
![N'-(1,3-Benzodioxol-5-yl)-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]oxamide](/img/structure/B2977815.png)
